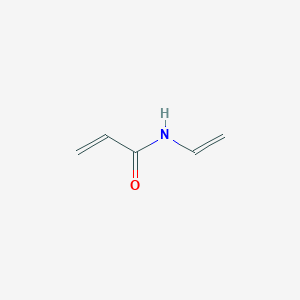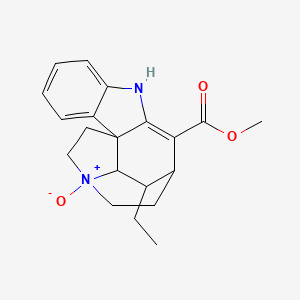
Tubotaiwine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubotaiwine N-oxide is a naturally occurring indole alkaloid found in various species of the genus Melodinus and Kopsia. It is a derivative of tubotaiwine, characterized by the presence of an N-oxide functional group. This compound belongs to the broader class of indole alkaloids, which are known for their diverse biological activities and complex structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tubotaiwine N-oxide typically involves the oxidation of tubotaiwine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide group. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive indole structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited natural occurrence and specific applications. the general approach would involve the extraction of tubotaiwine from plant sources, followed by its chemical oxidation to form the N-oxide derivative. This process would require careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Tubotaiwine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Zinc, acetic acid, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Tubotaiwine.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
科学研究应用
Tubotaiwine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Potential use in the synthesis of complex organic molecules due to its unique reactivity.
作用机制
The mechanism of action of tubotaiwine N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key factor in its cytotoxic and antimicrobial activities. Additionally, the indole structure allows it to interact with biological macromolecules, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
Tubotaiwine: The parent compound, lacking the N-oxide group.
19®-Methoxytubotaiwine: A methoxy derivative of tubotaiwine.
19(S)-Methoxytubotaiwine: Another stereoisomeric methoxy derivative.
(E)-Condylocarpine: A structurally related indole alkaloid.
(E)-Condylocarpine N-oxide: An N-oxide derivative similar to tubotaiwine N-oxide.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of N-oxide groups in organic and medicinal chemistry.
属性
CAS 编号 |
40169-69-5 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
methyl 18-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-13-8-10-22(24)11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)25-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 |
InChI 键 |
YNCJDBRZKNLHIH-UHFFFAOYSA-N |
规范 SMILES |
CCC1C2CC[N+]3(C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
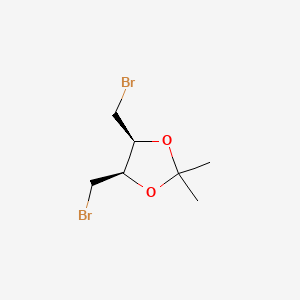


![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
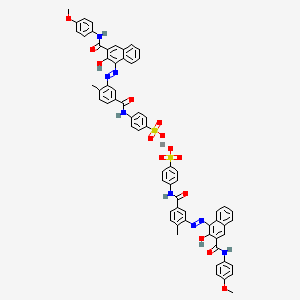
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
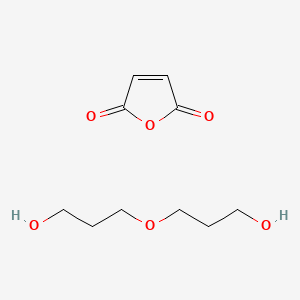
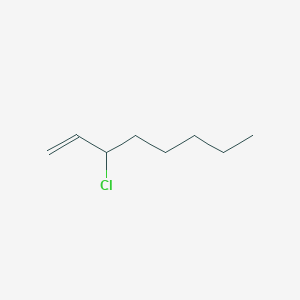
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)

